Aqueous Solubility Threshold as a Formulation-Relevant Differentiator Versus Shorter-Chain Homologs
The pentyl ester homolog exhibits a calculated aqueous solubility of approximately 0.04 g/L (25 ºC), which is substantially lower than would be predicted for shorter-chain analogs (methyl, ethyl, propyl) based on the established inverse relationship between alkyl ester chain length and aqueous solubility within carbamate series . This near-insolubility in water imposes distinct formulation requirements compared to more soluble lower homologs, directly impacting vehicle selection, co-solvent requirements, and potential for sustained-release depot formulations.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≈0.04 g/L (calculated, 25 ºC) |
| Comparator Or Baseline | Ethyl and propyl ester homologs of 4-[2-(diethylamino)acetamido]-3,5-dimethylcarbanilic acid (shorter alkyl chains; predicted higher solubility per logP–solubility inverse correlation) |
| Quantified Difference | Qualitative direction: pentyl ester << shorter-chain esters in aqueous solubility; precise comparator experimental values not located in accessible databases |
| Conditions | Calculated value using Advanced Chemistry Development (ACD/Labs) V11.02; 25 ºC |
Why This Matters
If an experimental protocol requires a specific solubility window for controlled release or bioavailability, the pentyl ester's low solubility may be either a critical advantage (sustained release) or a disqualifying limitation (requires solubilization), making it non-interchangeable with more soluble lower homologs.
